molecular formula C10H12FN B169096 1-(3-fluorophenyl)Pyrrolidine CAS No. 139909-17-4

1-(3-fluorophenyl)Pyrrolidine

Cat. No.: B169096
CAS No.: 139909-17-4
M. Wt: 165.21 g/mol
InChI Key: ZZFARUSNHHPINW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)Pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)Pyrrolidine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction between 3-fluorobenzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield this compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)Pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)Pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)Pyrrolidine: Similar structure but with the fluorophenyl group at the fourth position.

    1-(3-Chlorophenyl)Pyrrolidine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-Methylphenyl)Pyrrolidine: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness: 1-(3-Fluorophenyl)Pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The position of the fluorophenyl group also affects the compound’s interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFARUSNHHPINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567178
Record name 1-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139909-17-4
Record name 1-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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